(S)-ethopropazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-profenamine is the (S)-enantiomer of profenamine. It is an enantiomer of a (R)-profenamine.

Applications De Recherche Scientifique

Clinical Applications

1.1 Treatment of Parkinson's Disease

(S)-Ethopropazine has been utilized in clinical settings for over three decades to alleviate symptoms associated with Parkinson's disease. It functions primarily as an anticholinergic agent, which helps to reduce tremors and rigidity in patients. Despite its long-standing use, there remains a lack of comprehensive pharmacokinetic data in humans, which limits the understanding of its efficacy and metabolism .

1.2 Repurposing for Heroin Addiction

Recent studies have explored the potential of this compound as a blocker of heroin activation. Research indicates that it can attenuate the physiological effects of heroin when administered prior to heroin injection in animal models. This suggests a promising avenue for repurposing this compound in addiction therapy, potentially as a standalone treatment or in combination with other agents .

Research Applications

2.1 Synthesis and Enantiomer Separation

The synthesis of this compound has been achieved through various chemoenzymatic methods, allowing for the production of enantiomerically pure compounds. A notable study demonstrated a lipase-catalyzed kinetic resolution process that yielded high enantiomeric purity (84–98% ee) for both (S)- and (R)-enantiomers . This advancement not only facilitates the production of this compound but also enhances the understanding of its stereoselective interactions with biological targets.

2.2 Interaction with Butyrylcholinesterase

Research has highlighted the interaction between this compound and butyrylcholinesterase (BChE), revealing a significantly higher affinity for the (R)-configured enantiomer. This finding underscores the importance of stereochemistry in drug interactions and may inform future drug design aimed at targeting specific enzymatic pathways .

Pharmacological Studies

3.1 Anticancer Potential

Emerging studies have investigated the anticancer properties of phenothiazine derivatives, including this compound. While direct evidence for its anticancer activity is limited, related compounds have shown promise in inhibiting osteoclast formation, suggesting potential applications in treating bone loss associated with conditions like osteoporosis .

3.2 Transition Metal Complexes

Research into transition metal complexes involving this compound has revealed interesting properties that may enhance its pharmacological profile. Complexes formed with metals such as zinc and cadmium have been synthesized, indicating potential applications in drug delivery systems or as novel therapeutic agents .

Propriétés

Numéro CAS |

852369-52-9 |

|---|---|

Formule moléculaire |

C19H24N2S |

Poids moléculaire |

312.5 g/mol |

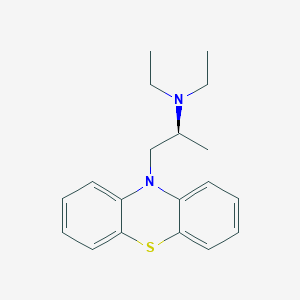

Nom IUPAC |

(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1 |

Clé InChI |

CDOZDBSBBXSXLB-HNNXBMFYSA-N |

SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

SMILES isomérique |

CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

SMILES canonique |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.